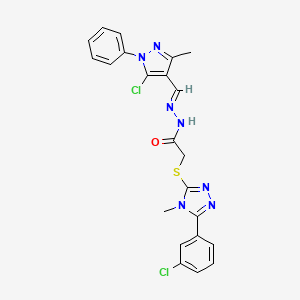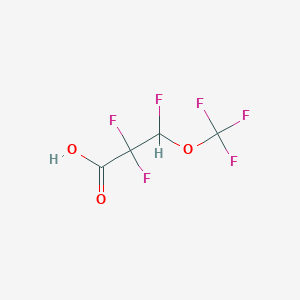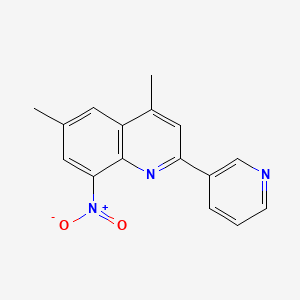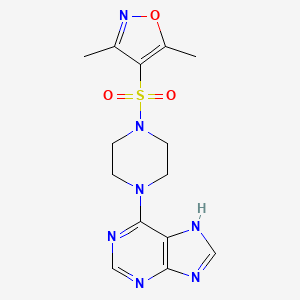![molecular formula C28H27ClN2O B12618199 [1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a chloro-substituted naphthalenyl propyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The chloro-substituted naphthalenyl propyl side chain is then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized naphthalenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: In biological research, it serves as a probe to study protein-ligand interactions due to its ability to bind to specific proteins.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, owing to its structural similarity to known bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For instance, the dimethylamino group can form hydrogen bonds with amino acid residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
- [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-phenyl)propyl]-
- [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(methylamino)-1-(2-naphthalenyl)propyl]-
Uniqueness: Compared to similar compounds, [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C28H27ClN2O |
|---|---|
Poids moléculaire |
443.0 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-[3-(dimethylamino)-1-naphthalen-2-ylpropyl]benzamide |
InChI |
InChI=1S/C28H27ClN2O/c1-31(2)18-17-27(25-12-9-20-5-3-4-6-24(20)19-25)30-28(32)23-10-7-21(8-11-23)22-13-15-26(29)16-14-22/h3-16,19,27H,17-18H2,1-2H3,(H,30,32) |
Clé InChI |
BWYFLBGAWSTHKC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)

![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)

![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
